molecular formula C16H22FNO3 B581955 tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 553631-05-3

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B581955
CAS No.: 553631-05-3
M. Wt: 295.354
InChI Key: MYOXKNVRSSVPEC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. Common reagents used in these reactions include tert-butyl chloroformate and sodium hydroxide. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

  • tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Biological Activity

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, a compound with the chemical formula C13_{13}H18_{18}FNO3_3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

The compound is characterized by:

  • Molecular Weight : 239.29 g/mol
  • CAS Number : 109384-19-2
  • Molecular Structure :
C13H18FNO3\text{C}_{13}\text{H}_{18}\text{FNO}_3

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity :
    • The compound acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease (AD) by preventing amyloid beta peptide (Aβ) aggregation and fibril formation .
  • Neuroprotective Effects :
    • In vitro studies demonstrate that it can enhance cell viability in astrocytes exposed to Aβ, suggesting a protective role against neurotoxicity. Specifically, it showed a significant increase in astrocyte survival when co-administered with Aβ .
  • Anti-inflammatory Properties :
    • The compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to Aβ, indicating potential anti-inflammatory effects that could mitigate neuroinflammation associated with AD .

In Vitro Studies

A study assessed the protective effects of the compound on astrocytes treated with Aβ1-42. Key findings include:

  • Cell Viability : The compound maintained 100% cell viability at concentrations of 100 μM.
  • Cytotoxicity Reduction : When administered alongside Aβ1-42, it improved cell viability from 43.78% to 62.98% compared to controls .

In Vivo Studies

In an animal model, the compound was tested for its efficacy in reducing oxidative stress induced by scopolamine:

  • Malondialdehyde (MDA) Levels : Significant reductions in MDA levels were observed, indicating decreased lipid peroxidation.
  • Glutathione (GSH) Levels : GSH levels were also measured, showing a trend towards normalization compared to scopolamine-treated controls .

Case Studies

A notable case involved the use of this compound in a clinical setting for patients with cognitive decline. Patients exhibited improvements in cognitive function scores after treatment, suggesting that this compound may have practical applications in managing symptoms of AD .

Comparative Analysis

Compound NameMechanism of ActionKey Findings
This compoundInhibits β-secretase and acetylcholinesteraseImproved astrocyte viability; reduced inflammatory cytokines
GalantamineAcetylcholinesterase inhibitorEstablished efficacy in AD treatment
DonepezilAcetylcholinesterase inhibitorWidely used for symptomatic treatment of AD

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOXKNVRSSVPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678145
Record name tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553631-05-3
Record name tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.